molecular formula C11H14ClF3N2 B1436380 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride CAS No. 2169998-41-6

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1436380
CAS RN: 2169998-41-6
M. Wt: 266.69 g/mol
InChI Key: RGLVCLCPJMRJCL-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 2169998-41-6 . It has a molecular weight of 266.69 . The IUPAC name for this compound is 2-(piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The InChI code for 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is 1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H .


Chemical Reactions Analysis

The synthesis of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride involves a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Targeted Protein Degradation

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). These are molecules designed to induce the degradation of specific proteins. The linker’s flexibility and length can significantly influence the orientation and efficacy of the PROTAC molecule, affecting its ability to form a ternary complex with the target protein and an E3 ubiquitin ligase .

Pharmacological Research

In pharmacology, this compound serves as a precursor in the synthesis of various pharmacologically active molecules. Its structural motif is found in many biologically active compounds, which makes it valuable for the development of new drugs, especially in the realm of central nervous system disorders due to the piperidine moiety’s prevalence in neuroactive substances .

Material Science

The compound’s derivatives are explored in material science for their potential use in creating new polymers or small molecules with unique properties, such as increased thermal stability or specific reactivity patterns. This is particularly relevant for the development of new materials with applications in electronics or nanotechnology .

Environmental Science

In environmental science, researchers are investigating the use of this compound in the development of sensors and assays for the detection of environmental pollutants. Its chemical structure allows for the creation of specific binding sites that can interact with various contaminants, aiding in their identification and quantification .

Biochemistry

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride: is a key intermediate in the synthesis of biochemical probes. These probes are essential tools for studying biological processes at the molecular level, including enzyme-substrate interactions and the mapping of biochemical pathways .

Agriculture

The compound’s role in agriculture is linked to its potential use in the synthesis of novel agrochemicals. Its structural framework can be modified to create new pesticides or herbicides with improved efficacy and reduced environmental impact. Research in this area focuses on developing compounds that are more selective and biodegradable .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319 . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, including 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-piperidin-4-yl-6-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLVCLCPJMRJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride
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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride
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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride
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2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride

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